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Compound of Interest

Compound Name:

N-[(9H-Fluoren-9-

ylmethoxy)carbonyl]-N-methyl-L-

threonine

Cat. No.: B557329 Get Quote

In the landscape of peptide synthesis and drug development, N-methylated amino acids

represent a critical class of building blocks. The strategic incorporation of an N-methyl group

onto the peptide backbone amide nitrogen imparts significant conformational constraints and

enhances proteolytic stability. This modification is a widely used strategy to improve the

pharmacokinetic properties of peptide-based therapeutics, such as bioavailability and in-vivo

half-life.[1][2]

This guide focuses on N-α-Fmoc-N-α-methyl-L-threonine (Fmoc-N-Me-Thr-OH), a versatile

derivative of the amino acid threonine. We will provide an in-depth analysis of its

physicochemical properties, a detailed protocol for its synthesis, and its application in Solid-

Phase Peptide Synthesis (SPPS). A crucial distinction will be made between the side-chain

unprotected form and its commonly used O-tert-butyl protected analogue, Fmoc-N-Me-

Thr(tBu)-OH, to provide clarity for researchers in their experimental design.

Part 1: Core Physicochemical Properties
The choice between using a side-chain protected or unprotected version of Fmoc-N-Me-Thr-

OH is fundamental and depends entirely on the synthetic strategy. The tert-butyl (tBu) group is

an acid-labile protecting group for the threonine side-chain hydroxyl function.[3] It prevents

undesirable side reactions, such as O-acylation, during the coupling steps of SPPS.[4] The tBu
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group is removed during the final cleavage of the peptide from the resin using strong acids like

trifluoroacetic acid (TFA).

Below is a summary of the quantitative data for both forms.

Table 1: Physicochemical Data for Fmoc-N-Me-Thr-OH

Property Value Source(s)

Molecular Formula C₂₀H₂₁NO₅ [5][6]

Molecular Weight 355.39 g/mol [5][6]

CAS Number 252049-06-2 [5][6]

Appearance White to off-white powder [5]

Purity (typical) ≥ 98% (HPLC) [5]

Melting Point 152 - 157 °C [5]

| Storage Conditions | 2–8 °C, sealed in dry conditions |[5][6] |

Table 2: Physicochemical Data for Fmoc-N-Me-Thr(tBu)-OH

Property Value Source(s)

Molecular Formula C₂₄H₂₉NO₅ [7][8][9][10][11]

Molecular Weight 411.49 g/mol [7][8][10][11]

CAS Number 117106-20-4 [7][8][11][12]

Appearance Powder or crystals [7][12]

Purity (typical) ≥ 97% (HPLC) [7]

Melting Point 220-225 °C [7]

| Storage Conditions | 2–8 °C |[7][8] |
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Part 2: Synthesis of Fmoc-N-Me-Thr(tBu)-OH via
Solid-Phase Methodology
While various Fmoc-N-Me-amino acids are commercially available, they can be expensive.[1]

[2] An efficient and cost-effective approach is to synthesize them in-house. The following

protocol describes a solid-phase synthesis method adapted from the Biron-Kessler method,

which uses a 2-chlorotrityl chloride (2-CTC) resin as a reusable, temporary protecting group for

the carboxylic acid.[1][2]

Causality Behind Experimental Choices:
2-CTC Resin: This resin is chosen for its extreme acid sensitivity, allowing the protected

amino acid to be cleaved under very mild acidic conditions that do not affect the Fmoc or tBu

protecting groups. This preserves the integrity of the final product.

o-NBS Protection: The α-amino group is temporarily protected with 2-nitrobenzenesulfonyl

(o-NBS). The strong electron-withdrawing nature of the sulfonyl and nitro groups renders the

remaining N-H proton highly acidic, facilitating its clean and efficient alkylation (methylation).

[1][2]

Methylation Reagent: Methyl iodide or dimethyl sulfate are common methylating agents used

in this step.[2]

Experimental Protocol: Solid-Phase Synthesis
Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous Dichloromethane

(DCM). In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 eq.) in minimal anhydrous DCM

and add N,N-Diisopropylethylamine (DIPEA) (9 eq.). Add this solution to the resin and

agitate for 2 hours. Quench any remaining active sites on the resin with methanol.

Fmoc Deprotection: Wash the resin with DCM and N,N-Dimethylformamide (DMF). Treat the

resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes to

ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.

o-NBS Protection: Swell the resin in anhydrous DMF. Add 2-nitrobenzenesulfonyl chloride (o-

NBS-Cl) (4 eq.) and collidine (4 eq.). Agitate the reaction for 1-2 hours. Wash the resin

thoroughly.
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N-Methylation: Swell the resin in anhydrous DMF. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene

(DBU) (1.5 eq.) and methyl iodide (10 eq.). Agitate for 2 hours. Repeat this step to drive the

reaction to completion.

o-NBS Deprotection: Wash the resin. Treat with a solution of 10 eq. of β-mercaptoethanol

and 5 eq. of DBU in DMF. Agitate for 10 minutes and repeat. Wash the resin thoroughly.

Fmoc Re-protection: Swell the resin in DMF. Add Fmoc-OSu (3 eq.) and DIPEA (3 eq.).

Agitate for 2-4 hours to re-introduce the Fmoc protecting group onto the newly formed N-

methyl amine.

Cleavage from Resin: Wash the resin with DMF, DCM, and methanol, then dry under

vacuum. Cleave the final product, Fmoc-N-Me-Thr(tBu)-OH, from the resin using a solution

of 20% hexafluoroisopropanol (HFIP) in DCM. Collect the filtrate and evaporate the solvent

to yield the product.

Synthesis Workflow Diagram

1. Load Fmoc-Thr(tBu)-OH
on 2-CTC Resin

2. Fmoc Deprotection
(20% Piperidine/DMF)

3. o-NBS Protection
(o-NBS-Cl)

4. N-Methylation
(MeI / DBU)

5. o-NBS Deprotection
(β-Mercaptoethanol)

6. Fmoc Re-protection
(Fmoc-OSu)

7. Cleavage from Resin
(HFIP / DCM)

Final Product:
Fmoc-N-Me-Thr(tBu)-OH

Click to download full resolution via product page

Caption: Solid-phase synthesis of Fmoc-N-Me-Thr(tBu)-OH.

Part 3: Application in Solid-Phase Peptide Synthesis
(SPPS)
Fmoc-N-Me-Thr-OH is a cornerstone building block for creating peptides with enhanced

therapeutic potential.[5] The N-methyl group provides steric hindrance that shields the adjacent

peptide bond from enzymatic degradation by proteases.

Protocol for Coupling Fmoc-N-Me-Thr(tBu)-OH in SPPS
This protocol assumes a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide

resin).[3][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b557329?utm_src=pdf-body-img
https://www.chemimpex.com/products/08078
https://www.benchchem.com/pdf/A_Technical_Guide_to_Fmoc_Thr_tBu_OH_Properties_and_Applications_in_Peptide_Synthesis.pdf
https://pdfs.semanticscholar.org/40d8/f8f5432628e0de0269cc0553e7d98d86c3e3.pdf?skipShowableCheck=true
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resin Preparation: The peptide-resin from the previous cycle must have a free N-terminal

amine, achieved via Fmoc deprotection (20% piperidine in DMF).

Activation: In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 eq. relative to resin

loading) and a coupling reagent such as HBTU (3.95 eq.) in DMF. Add a base, typically

DIPEA (8 eq.), to the solution. Allow the activation to proceed for 2-3 minutes. The presence

of the N-methyl group can slow coupling kinetics, so robust activation is key.

Coupling Reaction: Add the activated amino acid solution to the washed peptide-resin.

Agitate the mixture via shaker or nitrogen bubbling for 1-2 hours at room temperature.

Washing: After coupling, drain the reaction solution. Wash the peptide-resin extensively with

DMF (5-6 times) to remove all unreacted reagents and by-products. A final wash with DCM

can be performed.

Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin

beads. For N-methylated amino acids, the test will yield a negative (clear/yellow) result even

with a free amine. A chloranil or TNBSA test is required to confirm the presence of the

secondary amine. If the test indicates incomplete coupling, the coupling step should be

repeated.

Next Cycle: Proceed to the Fmoc deprotection step to prepare for the addition of the next

amino acid in the sequence.

SPPS Cycle Diagram
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Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-N-Me-Thr-OH.
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Conclusion
Fmoc-N-Me-Thr-OH and its side-chain protected variant are sophisticated and powerful tools in

the arsenal of peptide chemists. Understanding their distinct properties, synthesis routes, and

proper application in SPPS is essential for the successful development of next-generation

peptide therapeutics. The N-methyl modification offers a proven path to enhancing peptide

stability and bioavailability, making this compound a valuable asset for researchers in

pharmaceuticals and biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Introduction: The Strategic Importance of N-Methylated
Amino Acids]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557329#fmoc-n-me-thr-oh-molecular-weight-and-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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